molecular formula C24H27N5O B14942304 N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide

N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B14942304
M. Wt: 401.5 g/mol
InChI Key: PTKKWSIARWTMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring system, which is further substituted with ethyl, methyl, and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the ethyl, methyl, and phenyl groups. These reactions often require the use of strong bases or acids as catalysts.

    Coupling with benzamide: The final step involves the coupling of the substituted pyrazole ring with benzamide. This step typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

N~1~-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    4-Amino-1,2,4-triazole: Studied for its herbicidal and antifungal activities.

The uniqueness of N1-[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C24H27N5O/c1-3-28-17-21(18(2)26-28)23(16-25-24(30)20-12-8-5-9-13-20)29-15-14-22(27-29)19-10-6-4-7-11-19/h4-13,17,23H,3,14-16H2,1-2H3,(H,25,30)

InChI Key

PTKKWSIARWTMNB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(CNC(=O)C2=CC=CC=C2)N3CCC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.